molecular formula C8H8N2O2S B010166 1H-Indole-7-sulfonamide CAS No. 111048-64-7

1H-Indole-7-sulfonamide

Cat. No. B010166
CAS RN: 111048-64-7
M. Wt: 196.23 g/mol
InChI Key: OZEDQORHGRJQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-7-sulfonamide, also known as indole-sulfonamide, is a heterocyclic compound. It consists of a benzene ring fused with a pyrrole ring, forming a bicyclic structure. The nitrogen atom within the indole moiety plays a crucial role in its biological activity. Indole derivatives have been studied extensively due to their diverse pharmacological properties, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial effects .


Synthesis Analysis

The synthesis of indole-sulfonamide derivatives involves various methods. Researchers have explored different synthetic routes to obtain these compounds. Notably, substitution at the C-3 position is common, and the sulfonyl group provides hydrophilic properties. Recent studies have focused on rational design and efficient synthetic schemes for indole-sulfonamide derivatives .


Molecular Structure Analysis

The molecular formula of 1H-Indole-7-sulfonamide is C₈H₇N . It exhibits a bicyclic structure, with a melting point around 52°C and a boiling point around 253°C. The indole ring is relatively weakly basic due to the delocalization of the nitrogen lone pair within the aromatic system. This property affects its protonation behavior, favoring protonation at the C-3 position .


Chemical Reactions Analysis

Indole-sulfonamide derivatives participate in various chemical reactions. Their substitution patterns influence reactivity. Researchers have explored functionalization at different positions to enhance biological activity. Notably, the sulfa medicines derived from indole-sulfonamides exhibit strong antimicrobial actions .

Physical and Chemical Properties

  • Aromaticity : Retained due to the nitrogen lone pair delocalization

Scientific Research Applications

Anti-Microbial Agent

“1H-Indole-7-sulfonamide” and its derivatives play an important role in medicinal chemistry due to their physiological activity which includes anti-microbial activity . In a study, new sulfonamide-based indole derivatives were synthesized using 1H-indole-2 carboxylic acid as a starting material . These compounds were screened for anti-microbial activity against various bacteria. Among them, the compound showed activity against Staphylococcus aureus and Klebsiella pneumonia .

Anti-Cancer Agent

Indole and its derivatives, including “1H-Indole-7-sulfonamide”, have been gaining a lot of interest due to their anti-cancer properties . They are considered crucial in medicinal chemistry .

Anti-Tubercular Agent

Indole derivatives have shown anti-tubercular properties . This makes “1H-Indole-7-sulfonamide” a potential candidate for the development of new anti-tubercular drugs .

Anti-Viral Agent

Indole derivatives, including “1H-Indole-7-sulfonamide”, have exhibited anti-viral properties . This suggests that they could be used in the development of new anti-viral medications .

Anti-Inflammatory Agent

Indole derivatives have been reported to possess anti-inflammatory properties . This suggests that “1H-Indole-7-sulfonamide” could potentially be used in the treatment of inflammatory conditions .

Anti-Diabetic Agent

Indole derivatives have shown anti-diabetic properties . This suggests that “1H-Indole-7-sulfonamide” could potentially be used in the development of new anti-diabetic medications .

Mechanism of Action

Target of Action

1H-Indole-7-sulfonamide, a derivative of indole, has been found to exhibit strong antimicrobial actions . The primary targets of this compound are various types of bacteria, including Gram-positive bacteria like Staphylococcus aureus and Bacillus megaterium, and Gram-negative bacteria such as Klebsiella pneumonia, Escherichia coli, Salmonella typhi, Shigella sp., and Enterobacter aerogenes .

Mode of Action

The mode of action of 1H-Indole-7-sulfonamide involves its interaction with the active sites of its targets. It is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .

Biochemical Pathways

Indole derivatives have been reported to possess a variety of biological effects, including anti-inflammatory, antitubercular, antidiabetic, antioxidant, anticancer, anticholinesterases, and antiviral properties . This suggests that 1H-Indole-7-sulfonamide may affect multiple biochemical pathways related to these biological effects.

Pharmacokinetics

Indole is known to be a relatively weak basic chemical, which could influence its absorption and distribution

Result of Action

The molecular and cellular effects of 1H-Indole-7-sulfonamide’s action primarily involve its antimicrobial activity. The compound has been shown to be effective against various bacteria, with notable activity against Staphylococcus aureus among Gram-positive bacteria and Klebsiella pneumonia among Gram-negative bacteria .

Action Environment

The action of 1H-Indole-7-sulfonamide can be influenced by various environmental factors. For instance, the compound was synthesized in a very friendly environment, suggesting that certain conditions may be necessary for its optimal activity . .

properties

IUPAC Name

1H-indole-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-13(11,12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEDQORHGRJQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559214
Record name 1H-Indole-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-7-sulfonamide

CAS RN

111048-64-7
Record name 1H-Indole-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of activated manganese dioxide (20 g) in methylene chloride (200 ml) was added indoline-7-sulfonamide (4.3 g). The mixture was stirred at 25° C. for 24 hours. The solid was removed by filtration and the filtrate concentrated and hexane added until crystallization occurred. The pure product (TLC) was isolated by filtration (2.9 g, m.p. 125°-127° C.).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-7-sulfonamide
Reactant of Route 2
Reactant of Route 2
1H-Indole-7-sulfonamide
Reactant of Route 3
Reactant of Route 3
1H-Indole-7-sulfonamide
Reactant of Route 4
Reactant of Route 4
1H-Indole-7-sulfonamide
Reactant of Route 5
Reactant of Route 5
1H-Indole-7-sulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1H-Indole-7-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.